molecular formula C7H3ClF3N3 B2953973 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine CAS No. 2055901-35-2

5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine

Cat. No.: B2953973
CAS No.: 2055901-35-2
M. Wt: 221.57
InChI Key: WUSUYMGYWPHPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound with significant interest in various scientific fields. It is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 7th position on the imidazo[1,2-C]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • 5-Chloro-7-methylimidazo[1,2-C]pyrimidine
  • 5-Bromo-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine
  • 5-Chloro-7-(difluoromethyl)imidazo[1,2-C]pyrimidine

Comparison: 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability compared to its analogs. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUYMGYWPHPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.